2-(3-Bromophenoxy)ethylamine

Description

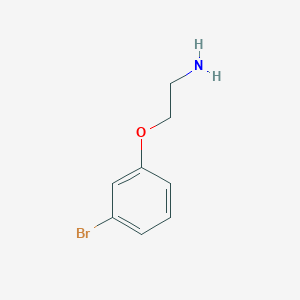

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQSFXLELCTIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588150 | |

| Record name | 2-(3-Bromophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926211-83-8 | |

| Record name | 2-(3-Bromophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenoxy)ethylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(3-Bromophenoxy)ethylamine, a compound of interest in medicinal chemistry and drug development. This document summarizes its key identifiers, physicochemical properties, and structural details. While specific experimental and biological data for this compound are limited in publicly available literature, this guide also outlines a probable synthetic route based on established chemical principles.

Core Chemical Properties and Structure

This compound is a substituted phenoxyethylamine derivative. Its structure is characterized by a bromine atom at the meta-position of the phenoxy group, which is connected to an ethylamine moiety via an ether linkage.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 2-(3-bromophenoxy)ethan-1-amine |

| CAS Number | 926211-83-8[1] |

| Molecular Formula | C₈H₁₀BrNO[1] |

| Molecular Weight | 216.08 g/mol [1] |

| SMILES | C1=CC(=CC(=C1)Br)OCCN |

| InChI | InChI=1S/C8H10BrNO/c9-7-2-1-3-8(6-7)12-5-4-10/h1-3,6H,4-5,10H2 |

Physicochemical Properties

| Property | Predicted Value (for Hydrochloride Salt) |

| Boiling Point | 302.6 ± 22.0 °C |

| Density | 1.298 ± 0.06 g/cm³ |

| pKa | 9.30 ± 0.19 |

Synthesis Methodology

The primary and most widely employed method for the synthesis of phenoxyethylamines is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis of this compound can be logically achieved through the reaction of 3-bromophenol with a suitable 2-aminoethyl halide derivative.

Caption: Proposed Williamson ether synthesis pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

As a specific protocol for this compound is not available, the following is a generalized procedure based on the Williamson ether synthesis for analogous compounds.

Materials:

-

3-Bromophenol

-

2-Bromoethylamine hydrobromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of Phenol: To a solution of 3-bromophenol in anhydrous DMF, slowly add a molar equivalent of a strong base (e.g., NaH) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. Allow the reaction mixture to stir at room temperature for approximately 30 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: Add a solution of 2-bromoethylamine hydrobromide in anhydrous DMF to the reaction mixture. The reaction is then heated to a temperature between 60-80 °C and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or signaling pathway interactions of this compound. However, the phenoxyethylamine scaffold is a common motif in a variety of biologically active compounds, suggesting potential for this molecule in drug discovery.

The structural similarity to other brominated phenoxyalkylamines hints at the possibility of interactions with various biological targets. For instance, related compounds have shown activity as alpha-blocking agents.[2] Further research, such as in vitro molecular target engagement and receptor binding profiling, would be necessary to elucidate the specific pharmacological profile of this compound.[2]

Logical Relationships in Drug Discovery

The exploration of this compound and its analogs would likely follow a standard drug discovery workflow.

Caption: A simplified workflow for the discovery and development of a new chemical entity.

This guide serves as a foundational resource for researchers interested in this compound. The lack of extensive experimental data highlights an opportunity for further investigation into the synthesis, characterization, and potential biological applications of this compound.

References

In-Depth Technical Guide: 2-(3-Bromophenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Bromophenoxy)ethylamine, a chemical compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule in peer-reviewed literature, this guide combines confirmed identifiers with extrapolated data from analogous compounds and established synthetic methodologies.

Chemical Identity and Properties

This compound is a phenoxyethylamine derivative characterized by a bromine atom at the meta position of the phenyl ring. Its core structure is a versatile scaffold for the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value | Source(s) |

| CAS Number | 926211-83-8 | [2][3] |

| Molecular Formula | C₈H₁₀BrNO | [2][4] |

| Molecular Weight | 216.08 g/mol | [2][3] |

| IUPAC Name | 2-(3-bromophenoxy)ethanamine | N/A |

| Synonyms | 2-(3-Bromophenoxy)ethanamine | [2] |

Table 2: Physicochemical Data (Predicted and Analog-Based)

| Property | Value | Notes |

| Physical State | Not available | Likely a liquid or low-melting solid at room temperature, based on similar compounds. |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. |

| pKa | Not available | The ethylamine moiety suggests a pKa in the range of 9-10 for the protonated amine. |

Synthesis and Purification

The primary route for the synthesis of this compound is the Williamson ether synthesis.[1] This method involves the reaction of a phenoxide with an alkyl halide. An alternative approach is the Gabriel synthesis, which is effective for producing primary amines with high purity.[1]

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on the well-established Williamson ether synthesis methodology.

Materials:

-

3-Bromophenol

-

2-Chloroethylamine hydrochloride (or 2-bromoethylamine hydrobromide)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Phenoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol in the anhydrous solvent. Add an equimolar amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the phenol is completely deprotonated to form the sodium or potassium 3-bromophenoxide.

-

Nucleophilic Substitution: To the solution of the phenoxide, add an equimolar amount of 2-chloroethylamine hydrochloride. Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and quench with deionized water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques. The following table provides expected spectral data based on the chemical structure.

Table 3: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.3 ppm), -OCH₂- protons (triplet, ~4.1 ppm), -CH₂N- protons (triplet, ~3.1 ppm), -NH₂ protons (broad singlet). |

| ¹³C NMR | Aromatic carbons (signals in the range of ~110-160 ppm, with the C-Br signal being distinct), -OCH₂- carbon (~68 ppm), -CH₂N- carbon (~41 ppm). |

| IR Spectroscopy | N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), C-Br stretching (~550-650 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound. |

Potential Biological Activity and Applications

This compound serves as a valuable building block for creating libraries of novel compounds for screening in drug discovery programs. The primary amine and the bromo-substituted phenyl ring are amenable to a wide range of chemical modifications.[1]

Visualizations

Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis.

Caption: Williamson Ether Synthesis of this compound.

Logical Relationship: Derivatization Potential

The structure of this compound allows for further chemical modifications at two key sites, making it a versatile intermediate for developing new chemical entities.

Caption: Derivatization potential of this compound.

References

- 1. 2-(3-Bromo-2-methyl-phenoxy)-ethylamine|For Research Use [benchchem.com]

- 2. bio-fount.com [bio-fount.com]

- 3. 926211-83-8 | this compound | Next Peptide [nextpeptide.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Potential Biological Activity of 2-(3-Bromophenoxy)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a theoretical guide to the potential biological activity of 2-(3-Bromophenoxy)ethylamine. As of the date of this document, specific experimental data on the biological activity of this compound is not available in the public domain. The information presented herein is extrapolated from the known activities of structurally similar phenoxyethylamine and phenethylamine derivatives. All proposed experimental protocols and potential activities should be considered hypothetical and require experimental validation.

Introduction

This compound belongs to the phenoxyethylamine class of compounds, which are structurally related to biogenic amines and have been shown to interact with a variety of biological targets. The core structure, consisting of a phenoxy ring linked to an ethylamine side chain, is a common motif in many biologically active molecules. The presence of a bromine atom at the meta-position of the phenoxy ring is expected to influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly impact its pharmacokinetic profile and target interactions.

Based on the structure-activity relationships (SAR) of related phenoxyalkylamine and phenethylamine derivatives, this compound is hypothesized to possess activity at adrenergic and serotonergic receptors. Specifically, compounds with a phenoxyethylamine scaffold have been reported to exhibit affinity for alpha-adrenergic receptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO | - |

| Molecular Weight | 216.08 g/mol | [1] |

| IUPAC Name | 2-(3-bromophenoxy)ethan-1-amine | - |

| PubChem CID | 16770281 | [1] |

| Isomeric SMILES | C1=CC(=CC(=C1)Br)OCCN | [1] |

Potential Biological Targets and Activity

Based on the known pharmacology of structurally related compounds, the primary hypothesized biological targets for this compound are adrenoceptors.

Adrenergic Receptor Affinity

Phenoxyalkylamine derivatives have been shown to possess alpha-blocking activity.[2] The ethylamine side chain is a critical determinant of this activity. Therefore, it is plausible that this compound could act as an antagonist at α-adrenergic receptors. The affinity for α₁ and α₂ subtypes would need to be determined experimentally.

The general structure-activity relationship for phenylethylamines at adrenergic receptors suggests that substitutions on the phenyl ring influence receptor affinity and selectivity.[3] The bromine atom at the meta-position may confer a specific binding profile.

Table 2: Hypothetical Adrenergic Receptor Binding Profile for this compound (for illustrative purposes)

| Receptor Subtype | Predicted Affinity (Ki, nM) | Predicted Activity |

| α₁-Adrenergic | To be determined | Antagonist |

| α₂-Adrenergic | To be determined | Antagonist |

| β-Adrenergic | To be determined | Likely low affinity |

Proposed Experimental Protocols

To validate the hypothesized biological activity of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key initial experiments.

Radioligand Binding Assays for Adrenergic Receptor Affinity

This experiment aims to determine the binding affinity of this compound for α₁ and α₂-adrenergic receptors.

Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation:

-

Rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

For α₁-adrenergic receptor binding, membranes are incubated with a fixed concentration of [³H]prazosin and a range of concentrations of this compound.

-

For α₂-adrenergic receptor binding, [³H]rauwolscine or [³H]yohimbine can be used as the radioligand.

-

Incubation is typically carried out for 60 minutes at 25°C.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

Functional Assays to Determine Agonist/Antagonist Activity

Functional assays are necessary to determine whether this compound acts as an agonist or an antagonist at its target receptors.

Signaling Pathway for α₁-Adrenergic Receptor Activation:

Caption: α₁-Adrenergic Receptor Signaling Pathway.

Experimental Protocol (Calcium Mobilization Assay):

-

Cell Culture:

-

Use a cell line endogenously or recombinantly expressing the α₁-adrenergic receptor subtype of interest (e.g., HEK293 cells).

-

Culture the cells to an appropriate confluency in a suitable medium.

-

-

Cell Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

-

Measurement of Intracellular Calcium:

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a known α₁-adrenergic agonist (e.g., phenylephrine) at its EC₅₀ concentration.

-

To determine agonist activity, add varying concentrations of this compound directly to the cells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorometer.

-

-

Data Analysis:

-

For antagonist activity, plot the response to the agonist against the concentration of this compound to determine the IC₅₀. The Schild regression analysis can be used to determine the pA₂ value, a measure of antagonist potency.

-

For agonist activity, plot the response against the concentration of this compound to determine the EC₅₀ and maximal efficacy.

-

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxyethylamine derivatives is influenced by several structural features:

-

Ethylamine Side Chain: The two-carbon linker between the phenoxy ring and the amine is often crucial for activity at adrenergic receptors.[2]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can modulate receptor affinity and selectivity. Halogenation, as in the case of the bromo-substituent, can increase lipophilicity and potentially enhance binding affinity. The meta-position of the bromine in this compound may confer a distinct pharmacological profile compared to ortho- or para-substituted analogs.

-

Amine Substitution: The primary amine in this compound could be a target for metabolism. N-alkylation would be expected to alter the compound's selectivity, with larger substituents generally favoring β-adrenergic over α-adrenergic activity.[3]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a potential for interaction with adrenergic receptors, likely as an antagonist. The in-depth experimental protocols provided in this guide offer a clear path for the initial pharmacological characterization of this compound. Future research should focus on a comprehensive in vitro profiling against a panel of receptors to determine its selectivity, followed by in vivo studies to assess its pharmacokinetic properties and potential therapeutic applications. Further derivatization of the core structure, based on the SAR of related compounds, could lead to the development of more potent and selective pharmacological tools or drug candidates.

References

An In-Depth Technical Guide on the Solubility and Stability of 2-(3-Bromophenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(3-Bromophenoxy)ethylamine, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related analog, 2-Phenoxyethylamine, and established principles of organic chemistry to provide a robust predictive assessment. Detailed experimental protocols for determining these critical physicochemical properties are also provided.

Physicochemical Properties

This compound is an aromatic ether and a primary amine. Its structure, featuring a brominated phenyl ring linked to an ethylamine moiety via an ether linkage, suggests it is likely a liquid at room temperature, similar to its non-brominated counterpart, 2-Phenoxyethylamine. The presence of the bromine atom is expected to increase its molecular weight and density compared to 2-Phenoxyethylamine.

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Analog Value | Basis for Prediction/Source |

| Physical State | Liquid | Based on 2-Phenoxyethylamine (liquid at room temperature)[1][2] |

| Molecular Formula | C₈H₁₀BrNO | - |

| Molecular Weight | 216.08 g/mol | - |

| Boiling Point | > 101-103 °C/4 mmHg | Higher than 2-Phenoxyethylamine due to increased molecular weight[2] |

| Density | > 1.048 g/mL at 25 °C | Higher than 2-Phenoxyethylamine due to the heavy bromine atom[2] |

| pKa | ~8.18 | Based on the predicted pKa of 2-Phenoxyethylamine[1] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. The solubility of this compound is dictated by the balance between its hydrophobic (bromophenyl group) and hydrophilic (ethylamine group) moieties.

Aqueous Solubility

The ethylamine group can participate in hydrogen bonding with water, contributing to some degree of aqueous solubility. However, the large, non-polar bromophenyl group is expected to significantly limit its solubility in water. Primary amines with more than four carbon atoms generally exhibit low water solubility. The free base form of this compound is therefore predicted to have limited solubility in neutral aqueous solutions.

pH-Dependent Solubility

As a primary amine, this compound is a weak base and will form a water-soluble salt in acidic conditions. The protonation of the amine group to form an ammonium salt increases its polarity, thereby enhancing its solubility in aqueous media. Conversely, in basic solutions, the compound will exist predominantly as the free base, with lower aqueous solubility.

Solubility in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be miscible with a wide range of common organic solvents. The aromatic phenoxy portion of the molecule contributes to its solubility in non-polar and moderately polar organic solvents.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale/Analog Data |

| Water (neutral pH) | Limited | The hydrophobic bromophenyl group outweighs the hydrophilic amine group.[1] |

| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | Formation of a soluble ammonium salt. |

| Aqueous Base (e.g., 0.1 M NaOH) | Limited | Exists as the less soluble free base. |

| Ethanol | Miscible | 2-Phenoxyethylamine is miscible with ethanol.[1] |

| Acetone | Miscible | 2-Phenoxyethylamine is miscible with acetone.[1] |

| Chloroform | Miscible | 2-Phenoxyethylamine is miscible with chloroform.[1] |

| Hexane | Sparingly Soluble | The polarity of the amine group may limit miscibility with non-polar alkanes. |

Stability Profile

Understanding the stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. The stability of this compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

pH-Dependent Stability (Hydrolysis)

The ether linkage in this compound is generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, acid-catalyzed hydrolysis of the ether bond may occur, leading to the formation of 3-bromophenol and 2-aminoethanol. The C-Br bond on the aromatic ring is typically stable to hydrolysis under common laboratory conditions.

Oxidative Stability

Primary amines are susceptible to oxidation. Exposure to oxidizing agents can lead to the formation of various degradation products, including nitroso compounds, nitro compounds, and polymeric materials. It is recommended to protect this compound from strong oxidizing agents.

Thermal Stability

At elevated temperatures, organic molecules can undergo thermal decomposition. For ethylamine derivatives, thermal decomposition can involve various reaction pathways, including cleavage of C-N, C-C, and C-H bonds. The specific degradation products will depend on the temperature and atmosphere (presence or absence of oxygen).

Photostability

Bromoaromatic compounds can be susceptible to photodegradation upon exposure to UV light. The carbon-bromine bond can undergo homolytic cleavage to form radical intermediates, which can then participate in a variety of secondary reactions, leading to debromination or the formation of other degradation products. Therefore, it is advisable to store this compound protected from light.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Equilibrium Solubility Determination

This protocol determines the solubility of the compound in various solvents at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffered solutions at various pHs, organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet any undissolved compound.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the compound.

Methodology:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 24 hours).

-

Base Hydrolysis: Treat the solution with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidation: Treat the solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the compound in both solid and solution form to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

The following diagrams illustrate the logical workflow for assessing the solubility and stability of this compound.

Caption: Workflow for Solubility Assessment.

Caption: Workflow for Stability Assessment.

References

A Technical Guide to 2-(3-Bromophenoxy)ethylamine and its Analogs: Synthesis, Biological Activity, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 2-(3-Bromophenoxy)ethylamine and its analogs. It covers their synthesis, chemical properties, and biological activities, with a particular focus on their interaction with sigma receptors. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound belongs to the broader class of phenoxyethylamine compounds, a scaffold that is prevalent in many biologically active molecules. The presence of a bromine atom on the phenyl ring and an ethylamine side chain provides opportunities for diverse chemical modifications, making this class of compounds attractive for medicinal chemistry research. The structural similarity of these compounds to known pharmacophores suggests their potential interaction with various biological targets, with a significant body of research pointing towards the sigma receptors.

Sigma receptors, initially misclassified as opioid receptors, are now understood to be unique chaperone proteins located primarily at the endoplasmic reticulum (ER).[1] They are classified into two main subtypes, sigma-1 (σ1) and sigma-2 (σ2). The sigma-1 receptor, in particular, is a ligand-operated chaperone protein that modulates calcium signaling and responds to cellular stress.[2] It is implicated in a wide range of central nervous system disorders, including Alzheimer's disease, depression, and neuropathic pain, making it a significant target for drug discovery.[2] Analogs of this compound are being investigated for their potential as sigma receptor ligands, with applications in neuropsychiatric and neurodegenerative diseases, as well as for their potential antimicrobial properties.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The most common approach is the Williamson ether synthesis, which involves the formation of an ether linkage between a substituted phenol and an ethylamine derivative.

A general synthetic scheme involves the reaction of a substituted phenol with a 2-haloethylamine in the presence of a base. For the synthesis of the parent compound, 3-bromophenol is reacted with a 2-haloethylamine, such as 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride.

A variety of analogs can be synthesized by modifying the substituents on the phenyl ring or by altering the ethylamine side chain. For instance, N-alkylation of the primary amine can yield secondary or tertiary amine derivatives.

Biological Activity and Therapeutic Potential

The biological activity of this compound and its analogs is primarily attributed to their interaction with sigma receptors. The affinity and selectivity for sigma-1 versus sigma-2 receptors can be modulated by structural modifications of the molecule.

Sigma Receptor Modulation

Phenoxyethylamine derivatives have been shown to bind to sigma receptors with varying affinities. The nature and position of the substituent on the phenyl ring, as well as the nature of the amine, play a crucial role in determining the binding affinity and selectivity. For example, SA4503, a potent sigma-1 receptor agonist, demonstrates a 14-fold selectivity for sigma-1 over sigma-2 receptors.[3] Its fluoroethyl analog, FE-SA4503, also exhibits a similar 14-fold selectivity for the sigma-1 receptor.[3]

The interaction of these compounds with the sigma-1 receptor can modulate various downstream signaling pathways, leading to a range of physiological effects.

Antimicrobial Activity

Some phenoxyethylamine derivatives and related compounds have demonstrated antimicrobial activity. The mechanism of action is not fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes. Further investigation into the structure-activity relationship is required to optimize the antimicrobial potency of this class of compounds.

Quantitative Data

The following table summarizes the binding affinities of selected analogs at sigma-1 and sigma-2 receptors.

| Compound | Receptor | Ki (nM) | Reference |

| SA4503 | Sigma-1 | 4.6 | [3] |

| Sigma-2 | 63.1 | [3] | |

| FE-SA4503 | Sigma-1 | 8.0 | [3] |

| Sigma-2 | 113.2 | [3] | |

| Dodecylamine | Sigma-1 | 183 ± 20 | [4] |

| Stearylamine | Sigma-1 | 8500 ± 5400 | [4] |

| D-erythro-sphingosine | Sigma-1 | 140 ± 23 | [4] |

| N,N'-dimethyl sphingosine | Sigma-1 | 115 ± 30 | [4] |

| L-threo-sphingosine | Sigma-1 | 18 ± 2.5 | [4] |

| Sphinganine | Sigma-1 | 73 ± 9.5 | [4] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 2-(phenoxy)ethylamine derivatives is as follows:

-

To a solution of the corresponding phenol (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate or sodium hydride (1.1-1.5 equivalents).

-

Stir the mixture at room temperature for a specified time to form the phenoxide.

-

Add a solution of a 2-haloethylamine hydrochloride (e.g., 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride) (1-1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

After completion of the reaction, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(phenoxy)ethylamine derivative.

For the specific synthesis of this compound, 3-bromophenol would be used as the starting phenol.

Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human sigma-1 receptor.[2]

Materials:

-

Human sigma-1 receptor membrane preparation

-

[³H]-(+)-pentazocine (radioligand)

-

Unlabeled ligand (e.g., Haloperidol) for non-specific binding determination

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microtiter plates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

-

Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, a high concentration of unlabeled ligand (e.g., 10 µM Haloperidol), and membrane preparation.

-

Competitive Binding: Assay buffer, [³H]-(+)-pentazocine, serial dilutions of the test compound, and membrane preparation.

-

-

Incubate the plate at a specified temperature and time (e.g., 90 minutes at 37°C).[5]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.[6][7][8][9][10]

Materials:

-

Test compound stock solution

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

-

Dispense sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add the test compound to the first well of each row and perform serial two-fold dilutions across the plate.

-

Prepare a standardized bacterial inoculum and dilute it to the final desired concentration.

-

Inoculate each well with the bacterial suspension, except for a sterility control well.

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor, upon ligand binding, dissociates from its chaperone protein BiP (Binding immunoglobulin Protein) at the endoplasmic reticulum-mitochondrion interface and translocates to other cellular compartments.[11] It then interacts with and modulates the activity of various target proteins, including ion channels (e.g., K+ channels, NMDA receptors), G-protein coupled receptors, and kinases. This modulation of downstream effectors ultimately influences cellular processes such as calcium signaling, neuronal excitability, and cell survival.[11][12][13]

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Caption: Experimental Workflow for Compound Evaluation.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(3-Bromophenoxy)ethylamine: Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by a chemical supplier. Always refer to the manufacturer's specific safety information before handling any chemical. The information provided herein is based on publicly available data for structurally similar compounds, as specific data for 2-(3-Bromophenoxy)ethylamine is limited.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and drug development due to its structural motifs, which are present in various biologically active molecules. This guide provides a comprehensive overview of the known safety, handling, and material safety data for this compound, drawing upon information from analogous chemicals to ensure a high standard of laboratory safety.

Hazard Identification and Classification

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Hazard Statements (Anticipated):

-

H314: Causes severe skin burns and eye damage.

Signal Word (Anticipated): Danger

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes predicted properties and data from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO | - |

| Molecular Weight | 216.08 g/mol | - |

| Boiling Point | 302.6±22.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.298±0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 9.30±0.19 (Predicted) | ChemicalBook[1] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel. The following protocols are recommended based on the anticipated hazards.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls

Engineering controls are designed to minimize exposure by isolating the hazard.

-

Ventilation: Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.

Storage

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Caption: First-aid procedures for exposure to this compound.

Accidental Release Measures

In the case of a spill, follow these steps to ensure a safe and effective cleanup.

Spill Response Protocol:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on data for 2-(3-Bromophenyl)ethylamine.

| Toxicological Endpoint | Data |

| Acute Toxicity | No information available. Expected to be harmful if swallowed, inhaled, or in contact with skin. |

| Skin Corrosion/Irritation | Causes severe skin burns. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Respiratory or Skin Sensitization | No information available. |

| Germ Cell Mutagenicity | No information available. |

| Carcinogenicity | No information available. |

| Reproductive Toxicity | No information available. |

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While specific data for this compound is scarce, a conservative approach to safety based on the known hazards of structurally similar compounds is essential. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risks associated with handling this compound. Always consult the supplier's Safety Data Sheet for the most current and comprehensive information.

References

An In-depth Technical Guide on the Core Thermochemical and Synthetic Aspects of 2-(3-Bromophenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data and proposed experimental methodologies based on established chemical principles. As of the latest literature search, specific experimental thermochemical properties for 2-(3-Bromophenoxy)ethylamine have not been reported. The information herein is intended for research and development purposes only.

Introduction

This compound is a substituted phenoxyethylamine derivative. Compounds within this structural class are of interest in medicinal chemistry due to their potential biological activities. The presence of a bromine atom on the phenyl ring and a primary amine on the ethyl side chain offers versatile points for further chemical modification, making it a potentially valuable building block in the synthesis of more complex molecules for drug discovery and biological screening. This guide summarizes the currently available physicochemical data for a closely related analogue and presents a detailed, plausible synthetic route for its preparation, as direct experimental data for the title compound is not presently available in the scientific literature.

Physicochemical Properties

Direct experimental thermochemical data such as enthalpy of formation, heat capacity, and entropy for this compound are not available in the current body of scientific literature. However, some physical properties have been reported for the isomeric and structurally related compound, 2-(3-bromophenyl)ethylamine. These are presented for comparative purposes.

Table 1: Physical Properties of 2-(3-bromophenyl)ethylamine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Physical State | Liquid | [1] |

| Color | Colorless | [1] |

| Purity | >95.0% (GC) | [3][4] |

| Refractive Index | 1.58 | [1] |

| Specific Gravity | 1.42 | [1] |

Proposed Synthesis of this compound

A plausible and efficient multi-step synthesis for this compound can be designed based on well-established organic reactions, namely the Williamson ether synthesis and the Gabriel synthesis of primary amines. The proposed synthetic pathway is outlined below.

Overall Synthetic Scheme

The proposed synthesis involves three main stages:

-

Williamson Ether Synthesis: Formation of the ether linkage to produce 1-bromo-3-(2-bromoethoxy)benzene.

-

Gabriel Synthesis: Introduction of the primary amine group.

-

Hydrolysis: Liberation of the final product, this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-(2-bromoethoxy)benzene via Williamson Ether Synthesis

This step involves the reaction of 3-bromophenol with an excess of a dihaloethane, such as 1,2-dibromoethane, under basic conditions.

-

Materials: 3-bromophenol, 1,2-dibromoethane, sodium hydroxide (NaOH), water, and a suitable organic solvent (e.g., ethanol or a phase-transfer catalyst system).

-

Procedure:

-

Dissolve 3-bromophenol in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 3-bromophenoxide in situ.

-

To the resulting solution, add a significant excess (e.g., 5-10 equivalents) of 1,2-dibromoethane.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Perform a work-up by adding water and extracting the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a dilute aqueous base solution to remove any unreacted 3-bromophenol, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-bromo-3-(2-bromoethoxy)benzene.

-

Purify the product by vacuum distillation or column chromatography.

-

Step 2: Synthesis of 2-(2-(3-Bromophenoxy)ethyl)isoindoline-1,3-dione via Gabriel Synthesis

This step utilizes the product from Step 1 and potassium phthalimide to form a protected primary amine.

-

Materials: 1-Bromo-3-(2-bromoethoxy)benzene, potassium phthalimide, and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Dissolve 1-bromo-3-(2-bromoethoxy)benzene and a stoichiometric equivalent of potassium phthalimide in anhydrous DMF in a round-bottom flask.

-

Heat the mixture with stirring at a moderately elevated temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(2-(3-bromophenoxy)ethyl)isoindoline-1,3-dione.

-

Step 3: Synthesis of this compound via Hydrazinolysis

The final step involves the cleavage of the phthalimide group to yield the desired primary amine.

-

Materials: 2-(2-(3-Bromophenoxy)ethyl)isoindoline-1,3-dione, hydrazine hydrate, and ethanol.

-

Procedure:

-

Suspend the 2-(2-(3-bromophenoxy)ethyl)isoindoline-1,3-dione in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add a slight excess of hydrazine hydrate to the suspension.

-

Heat the mixture to reflux for a few hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to dissolve the desired amine product and ensure the complete precipitation of phthalhydrazide.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Make the filtrate basic by the addition of a strong base (e.g., NaOH) to precipitate the free amine.

-

Extract the this compound into an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the final product.

-

Further purification can be achieved by vacuum distillation.

-

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield any specific information regarding the biological activities or associated signaling pathways for this compound. Phenoxyethylamine derivatives, as a class, are known to interact with various biological targets, and it is plausible that this compound could exhibit pharmacological properties. However, without experimental data, any discussion of its mechanism of action would be purely speculative. Further research is required to elucidate the biological profile of this compound.

References

- 1. labproinc.com [labproinc.com]

- 2. 3-Bromophenethylamine | C8H10BrN | CID 7021736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3-Bromophenyl)ethylamine | 58971-11-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. 2-(3-Bromophenyl)ethylamine | 58971-11-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

An In-depth Technical Guide to 2-(3-Bromophenoxy)ethylamine: Synthesis, History, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromophenoxy)ethylamine, a halogenated phenoxyethylamine derivative of interest in medicinal chemistry and drug discovery. While a definitive historical record of its initial synthesis is not prominently documented in scientific literature, this paper constructs a plausible history based on the development of related phenoxyethylamine analogs. This guide details the most probable synthetic routes, including the Williamson ether synthesis and the Gabriel synthesis, complete with generalized experimental protocols. Furthermore, it situates this compound within the broader scientific context of phenoxyethylamine research, discussing the significance of halogenation and the ethylamine side chain in modulating biological activity. This document serves as a foundational resource for researchers investigating this and similar molecular scaffolds.

Introduction and Historical Context

The discovery and exploration of phenoxyethylamine derivatives have been a significant focus in medicinal chemistry for decades. This class of compounds is recognized for its diverse pharmacological activities, stemming from the core structure which can interact with various biological targets. The parent compound, 2-phenoxyethylamine, is a structural analog of the endogenous neurotransmitter phenethylamine. The introduction of an ether linkage and substitutions on the phenyl ring and ethylamine chain have led to the development of numerous clinically important drugs.

While the specific discovery of this compound is not well-documented, its emergence can be understood within the broader history of structure-activity relationship (SAR) studies of phenoxyethylamines and related phenethylamines. Research into halogenated derivatives of biologically active molecules has been a common strategy to modulate pharmacokinetic and pharmacodynamic properties. The bromine atom, in the meta position of the phenoxy ring, is expected to influence the compound's lipophilicity, metabolic stability, and receptor binding affinity.

The development of synthetic methodologies in the mid-20th century, such as the Williamson ether synthesis, provided a straightforward and versatile approach to creating a wide array of phenoxyethylamine analogs for biological screening. It is highly probable that this compound was first synthesized as part of a larger library of compounds aimed at exploring the impact of halogen substitution on the pharmacological profile of phenoxyethylamines.

Probable Synthetic Pathways

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two most likely and widely employed methods are the Williamson ether synthesis and the Gabriel synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and common method for forming ethers. In the context of this compound synthesis, this would involve the reaction of a 3-bromophenoxide salt with a 2-haloethylamine.

Reaction Scheme:

Figure 1: Williamson Ether Synthesis for this compound.

Detailed Experimental Protocol (Generalized):

-

Deprotonation of 3-Bromophenol: To a solution of 3-bromophenol in a suitable aprotic polar solvent (e.g., dimethylformamide, DMF), a strong base such as sodium hydride (NaH) or a weaker base like potassium carbonate (K2CO3) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a specified period to ensure complete formation of the phenoxide salt.

-

Nucleophilic Substitution: A solution of a 2-haloethylamine, such as 2-bromoethylamine hydrobromide, in the same solvent is then added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines, which avoids the over-alkylation often seen with other methods. This pathway involves the use of phthalimide as a protected source of ammonia.

Reaction Scheme:

Figure 2: Gabriel Synthesis for this compound.

Detailed Experimental Protocol (Generalized):

-

Synthesis of N-[2-(3-Bromophenoxy)ethyl]phthalimide: 3-Bromophenol is reacted with N-(2-bromoethyl)phthalimide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). The reaction mixture is heated, and the progress is monitored by TLC. After completion, the mixture is worked up by pouring it into water and filtering the precipitated solid. The crude phthalimide derivative is then purified by recrystallization.

-

Hydrazinolysis: The purified N-[2-(3-Bromophenoxy)ethyl]phthalimide is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours, during which a precipitate of phthalhydrazide forms.

-

Work-up and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid and the phthalhydrazide is removed by filtration. The filtrate is then made basic with a strong base (e.g., sodium hydroxide) and the liberated this compound is extracted with an organic solvent. The organic extracts are dried and the solvent is evaporated to yield the final product, which can be further purified by distillation or chromatography.

Quantitative Data

| Parameter | Williamson Ether Synthesis (Representative) | Gabriel Synthesis (Representative) |

| Starting Materials | 3-Bromo-2-methylphenol, 2-Bromoethylamine HBr | 3-Bromo-2-methylphenol, N-(2-bromoethyl)phthalimide |

| Base | K2CO3 | K2CO3 |

| Solvent | DMF | DMF |

| Reaction Temperature | 80 °C | 80 °C (Step 1), Reflux (Step 2) |

| Reaction Time | 12 hours | 12 hours (Step 1), 4 hours (Step 2) |

| Typical Yield | 60-75% | 70-85% |

| Purification Method | Column Chromatography | Recrystallization (intermediate), Distillation (final product) |

Biological Activity and Signaling Pathways (Hypothesized)

The biological activity of this compound has not been extensively characterized. However, based on its structural similarity to other phenoxyethylamines, it is plausible that it may interact with various G-protein coupled receptors (GPCRs), monoamine transporters, or ion channels. The presence of the bromine atom could enhance its affinity for certain targets through halogen bonding or by altering its electronic properties.

A potential signaling pathway that could be modulated by phenoxyethylamine derivatives is the adrenergic signaling cascade.

Figure 3: Hypothesized Adrenergic Signaling Pathway for this compound.

Conclusion

This compound represents a molecule of interest within the broader class of phenoxyethylamines, a scaffold that has yielded numerous pharmacologically active compounds. While its specific history is not well-defined, its synthesis can be reliably achieved through established methods like the Williamson ether and Gabriel syntheses. The presence of the meta-bromo substituent provides a key point of structural diversity for SAR studies. This technical guide provides a foundational understanding of the synthesis and potential biological context of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug development who are exploring novel halogenated phenoxyethylamine derivatives. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

An In-depth Technical Guide to 2-(3-Bromophenoxy)ethylamine for Research and Development

Introduction

2-(3-Bromophenoxy)ethylamine is a research chemical belonging to the phenoxyethylamine class of compounds. While extensive research on the specific biological activity of this molecule is not widely published, its structure is of significant interest to medicinal chemists and drug development professionals. The phenoxyethylamine scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active molecules.[1][2] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound as a versatile building block in the development of novel therapeutics.

The core structure, featuring a brominated phenyl ring linked to an ethylamine chain via an ether bond, offers multiple reactive sites for chemical modification.[3] The bromine atom can be utilized in cross-coupling reactions to introduce molecular diversity, while the primary amine serves as a handle for amide bond formation or other derivatizations.[3] This makes this compound a valuable starting material for creating libraries of compounds for biological screening.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C8H10BrNO | [4] |

| Molecular Weight | 216.08 g/mol | [4] |

| IUPAC Name | 2-(3-bromophenoxy)ethanamine | |

| CAS Number | 926211-83-8 | [4] |

| Appearance | Varies; often supplied as a salt | |

| Purity | Typically ≥97% for research grade | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methods. A common and effective approach is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

General Synthesis Protocol via Williamson Ether Synthesis

This protocol describes a representative method for synthesizing this compound.

Materials:

-

3-Bromophenol

-

2-Chloroethylamine hydrochloride (or 2-bromoethylamine hydrobromide)

-

Sodium hydroxide (or another suitable base)

-

A suitable solvent (e.g., acetone, acetonitrile, or DMF)

Procedure:

-

Deprotonation of Phenol: In a reaction vessel, dissolve 3-bromophenol in the chosen solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 3-bromophenoxide. This is typically done at room temperature with stirring.

-

Nucleophilic Substitution: To the solution of the phenoxide, add 2-chloroethylamine hydrochloride. The reaction mixture is then heated to reflux and stirred for several hours to allow for the nucleophilic substitution to occur. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

References

Predictive Analysis of 2-(3-Bromophenoxy)ethylamine: A Technical Whitepaper on Potential Targets and Mechanisms of Action

Affiliation: Google Research

Disclaimer

This document provides a predictive analysis of the potential biological targets and mechanisms of action for the compound 2-(3-Bromophenoxy)ethylamine. As of the date of publication, there is no publicly available experimental data for this specific molecule. The predictions herein are based on the established pharmacology of the broader phenoxyethylamine and phenylalkylamine classes of compounds and structure-activity relationship (SAR) principles. This whitepaper is intended for research, scientific, and drug development professionals and should be used as a guide for potential future investigation. All data presented is hypothetical and for illustrative purposes.

Executive Summary

This compound belongs to the phenoxyethylamine structural class, which is known to interact with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters. Based on its structural similarity to known adrenergic, serotonergic, and dopaminergic ligands, it is predicted that this compound will exhibit affinity for these receptor families. The presence of a bromine atom at the meta-position of the phenoxy ring is likely to influence its potency, selectivity, and pharmacokinetic properties. This whitepaper outlines the predicted biological targets, proposes potential mechanisms of action, and provides detailed, generalized experimental protocols for the characterization of this compound.

Introduction

The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have been shown to modulate the function of key neurotransmitter systems in the central and peripheral nervous systems. This compound is a specific derivative for which the biological activity has not yet been publicly characterized. Understanding its potential targets and mechanisms of action is a critical first step in evaluating its therapeutic potential. This document aims to provide a comprehensive predictive overview to guide future research endeavors.

Predicted Biological Targets

Based on the pharmacology of related phenoxyethylamine and phenylalkylamine analogs, this compound is predicted to interact with the following primary target classes:

-

Adrenergic Receptors (α and β subtypes): Many phenoxyethylamine derivatives exhibit affinity for adrenergic receptors. The substitution pattern on the aromatic ring is a key determinant of subtype selectivity.

-

Serotonin (5-HT) Receptors: Interaction with various 5-HT receptor subtypes is a common feature of this structural class. The 5-HT₂A receptor, in particular, is a frequent target.[1]

-

Dopamine (D) Receptors: Affinity for dopamine receptors, particularly the D₂ subtype, has been reported for some phenoxyethylamine derivatives.[2]

The bromine atom at the 3-position (meta) of the phenoxy ring can potentially enhance binding affinity through halogen bonding and increase lipophilicity, which may affect receptor selectivity and pharmacokinetic properties.

Predicted Quantitative Data

The following tables present hypothetical binding affinity (Ki) and functional activity (EC₅₀/IC₅₀) data for this compound at a panel of predicted targets. These values are for illustrative purposes to guide initial screening efforts.

Table 1: Predicted Binding Affinities (Ki, nM) of this compound

| Receptor Target | Predicted Ki (nM) |

| α₁-Adrenergic | 50 - 200 |

| α₂-Adrenergic | 100 - 500 |

| β₁-Adrenergic | 200 - 1000 |

| β₂-Adrenergic | 150 - 750 |

| Dopamine D₂ | 80 - 300 |

| Dopamine D₃ | 120 - 600 |

| Serotonin 5-HT₁A | 250 - 1200 |

| Serotonin 5-HT₂A | 30 - 150 |

| Serotonin 5-HT₂C | 70 - 400 |

Table 2: Predicted Functional Activities (EC₅₀/IC₅₀, nM) of this compound

| Receptor Target | Predicted Functional Assay | Predicted Activity | Predicted EC₅₀/IC₅₀ (nM) |

| α₁-Adrenergic | IP₁ Accumulation | Antagonist | IC₅₀: 100 - 400 |

| α₂-Adrenergic | cAMP Inhibition | Antagonist | IC₅₀: 200 - 800 |

| Dopamine D₂ | cAMP Inhibition | Partial Agonist/Antagonist | EC₅₀/IC₅₀: 150 - 500 |

| Serotonin 5-HT₂A | IP₁ Accumulation | Agonist/Partial Agonist | EC₅₀: 50 - 250 |

Predicted Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound is predicted to be the modulation of GPCR-mediated signal transduction cascades. Depending on the receptor subtype and the nature of the interaction (agonist, antagonist, or partial agonist), the compound could influence downstream signaling through Gs, Gi/o, or Gq protein pathways.

Gs and Gi Coupled Receptor Signaling

Activation of Gs-coupled receptors (e.g., β-adrenergic receptors) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, activation of Gi-coupled receptors (e.g., α₂-adrenergic, Dopamine D₂) inhibits adenylyl cyclase, resulting in decreased cAMP levels.

Caption: Predicted Gs and Gi signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed, generalized protocols for the initial characterization of this compound.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of the test compound for a specific GPCR target.

Caption: General workflow for a radioligand competition binding assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from tissue known to endogenously express the receptor.[3] Homogenize cells or tissue in a lysis buffer and isolate the membrane fraction by centrifugation.[3] Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer, a series of dilutions of this compound, a fixed concentration of a suitable radioligand (typically at its Kd concentration), and the prepared receptor membranes.[3][4]

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.[3]

-

Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.[3]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cAMP Accumulation Functional Assay

This protocol is used to determine whether the compound acts as an agonist or antagonist at Gs or Gi-coupled receptors by measuring changes in intracellular cAMP levels.

Caption: General workflow for a cAMP accumulation functional assay.

Methodology:

-

Cell Culture: Seed cells expressing the target receptor into a 96- or 384-well plate and culture overnight.[5]

-

Compound Addition: Remove the culture medium and add a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[6] Add serial dilutions of this compound to the wells.

-

Agonist/Antagonist Mode:

-

Agonist Mode: Incubate the cells with the test compound for a specified time (e.g., 30 minutes) at 37°C.[5][7]

-

Antagonist Mode: After adding the test compound, add a known agonist for the receptor at a concentration that elicits ~80% of its maximal response (EC₈₀). Then, incubate as in agonist mode.[5]

-

-

Cell Lysis: After incubation, lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.[6][7]

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates. This is typically done using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-fragment complementation assay.[5][6]

-

Data Analysis:

-

Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ and Emax values.

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC₅₀ value.

-

Conclusion

While experimental data for this compound is currently lacking, a predictive analysis based on its chemical structure and the known pharmacology of the phenoxyethylamine class provides a solid foundation for future investigation. The compound is predicted to primarily target adrenergic, serotonergic, and dopaminergic GPCRs. The proposed experimental protocols for radioligand binding and cAMP functional assays offer a standard and robust approach to empirically determine its pharmacological profile. The insights generated from such studies will be crucial in elucidating the potential therapeutic applications of this compound.

References

- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-(3-Bromophenoxy)ethylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 2-(3-Bromophenoxy)ethylamine. This compound serves as a versatile building block for creating a library of molecules with potential applications in medicinal chemistry and drug discovery. The primary sites for derivatization are the primary amine of the ethylamine side chain and the bromine atom on the phenoxy ring.

I. Derivatization of the Ethylamine Side Chain

The primary amine of this compound is amenable to a variety of chemical transformations, including N-acylation, N-sulfonylation, and N-alkylation through reductive amination.

A. N-Acylation: Synthesis of Amides